molecular formula C13H17BrOS B8601077 4-(4-Bromo-3,5-dimethylphenoxy)thiane CAS No. 922151-74-4

4-(4-Bromo-3,5-dimethylphenoxy)thiane

Cat. No.: B8601077
CAS No.: 922151-74-4
M. Wt: 301.24 g/mol
InChI Key: GIPNZBATXCUTDZ-UHFFFAOYSA-N
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Description

The compound 4-(4-Bromo-3,5-dimethylphenoxy)thiane (referred to in this document as the target compound) is a sulfur-containing heterocyclic derivative characterized by a thiane (six-membered sulfur ring) backbone substituted with a 4-bromo-3,5-dimethylphenoxy group. Compound 35, a thiazinane dioxide derivative, shares structural similarities with the target compound, including the brominated and dimethyl-substituted phenoxy moiety. It is synthesized via a ring-opening reaction of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in N,N-dimethylacetamide (DMAc), achieving a yield of 66% .

The bromine atom and methyl groups on the aromatic ring enhance steric bulk and electronic effects, influencing reactivity in downstream applications such as cross-coupling reactions or biological activity.

Properties

CAS No.

922151-74-4

Molecular Formula

C13H17BrOS

Molecular Weight

301.24 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)thiane

InChI

InChI=1S/C13H17BrOS/c1-9-7-12(8-10(2)13(9)14)15-11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3

InChI Key

GIPNZBATXCUTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC2CCSCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Yield Variations : Compound 35 exhibits a higher yield (66%) compared to its methylated derivative (Compound 36, 32%), likely due to steric hindrance from the 2-methyl group complicating the alkylation step .

Functional Group Impact :

  • The bromo and methyl groups in Compound 35 enhance stability and direct electrophilic substitution reactions.
  • The methoxy group in Compound 34 increases electron density, altering reactivity compared to brominated analogs.

Post-Synthetic Modifications : Compound 40 undergoes Suzuki coupling with phenylboronic acid, demonstrating the versatility of aryl-substituted derivatives for further functionalization .

Sulfur-Containing Backbones

  • Thiane vs. Thiazinane : The target compound’s thiane backbone lacks the nitrogen and dioxide groups present in thiazinane derivatives (e.g., Compound 35). This difference reduces polarity and may limit solubility in polar solvents.
  • Electrophilic Reactivity : The bromine atom in Compound 35 enables cross-coupling reactions (e.g., Suzuki), whereas the methyl groups may hinder nucleophilic attack at the aromatic ring .

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